Cas no 2023645-22-7 (SLAP HydroPyridopyrazine Reagent)

SLAP HydroPyridopyrazine Reagent 化学的及び物理的性質
名前と識別子
-
- SLAP HYDROPYRIDOPYRAZINE REAGENT
- (1-((Trimethylsilyl)methyl)piperidin-2-yl)methanamine
- SLAP HydroPyridopyrazine reagent, >=95%
- 2023645-22-7
- SLAP HydroPyridopyrazine Reagent
-
- インチ: 1S/C10H24N2Si/c1-13(2,3)9-12-7-5-4-6-10(12)8-11/h10H,4-9,11H2,1-3H3
- InChIKey: QBIVOHRTMVLAKB-UHFFFAOYSA-N
- ほほえんだ: N1(C[Si](C)(C)C)CCCCC1CN
計算された属性
- せいみつぶんしりょう: 200.170875308g/mol
- どういたいしつりょう: 200.170875308g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.3Ų
じっけんとくせい
- 密度みつど: 0.9030 g/mL
- 屈折率: n/D 1.4470
SLAP HydroPyridopyrazine Reagent 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900404-500MG |
SLAP HydroPyridopyrazine Reagent |
2023645-22-7 | ≥95% | 500MG |
¥1290.47 | 2022-02-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S463409-500mg |
SLAP HydroPyridopyrazine Reagent |
2023645-22-7 | ≥95% | 500mg |
¥1336.90 | 2023-09-01 | |
AN HUI ZE SHENG Technology Co., Ltd. | 900404-500mg |
SLAP HydroPyridopyrazine Reagent |
2023645-22-7 | ≥95% | 500mg |
¥1299.82 | 2023-09-15 |
SLAP HydroPyridopyrazine Reagent 関連文献
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
3. Back matter
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
SLAP HydroPyridopyrazine Reagentに関する追加情報
SLAP HydroPyridopyrazine Reagent: A Versatile Compound with Broad Applications in Biomedical Research
SLAP HydroPyridopyrazine Reagent, identified by its CAS No. 2023645-22-7, represents a groundbreaking advancement in the field of medicinal chemistry. This compound has garnered significant attention due to its unique molecular structure and potential applications in drug discovery, therapeutic development, and biochemical research. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the context of HydroPyridopyrazine derivatives, which are increasingly being explored for their pharmacological properties.
Recent advancements in chemical synthesis have enabled the efficient preparation of HydroPyridopyrazine Reagent, which serves as a critical building block for the development of novel therapeutic agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this reagent can facilitate the formation of complex heterocyclic structures with high regioselectivity, a property that is highly valuable in the design of drugs targeting specific biological pathways. The ability to modulate the reagent's functional groups has also opened new avenues for tailoring its reactivity, making it a versatile tool in the synthesis of Pyridopyrazine-based compounds.
One of the most promising applications of SLAP HydroPyridopyrazine Reagent lies in its potential as a catalyst in asymmetric synthesis. Researchers at the University of Tokyo recently reported that this reagent can act as a chiral auxiliary in the synthesis of enantiomerically pure compounds, which is crucial for the development of drugs with improved efficacy and reduced side effects. This finding aligns with the growing emphasis on enantioselective synthesis in pharmaceutical research, where the stereochemistry of a molecule often dictates its biological activity.
The CAS No. 2023645-22-7 compound has also been investigated for its role in the development of HydroPyridopyrazine derivatives with potential applications in neuropharmacology. A 2022 study published in ACS Chemical Neuroscience revealed that certain derivatives of this reagent exhibit significant activity in modulating neurotransmitter systems, suggesting their potential as therapeutic agents for neurological disorders. The study further emphasized the importance of optimizing the reagent's substituents to enhance its potency and selectivity.
Advancements in computational chemistry have further expanded the utility of SLAP HydroPyridopyrazine Reagent. Machine learning models developed by researchers at MIT have predicted the reagent's reactivity patterns with high accuracy, enabling the rational design of new compounds with desired properties. These computational tools have significantly accelerated the discovery process, reducing the time and cost associated with traditional trial-and-error methods. The integration of computational models with experimental data has become a cornerstone of modern drug discovery, and the HydroPyridopyrazine Reagent exemplifies this synergy.
Another area of interest is the use of SLAP HydroPyridopyrazine Reagent in the synthesis of Pyridopyrazine-based drugs for the treatment of metabolic disorders. A 2023 study in Drug Discovery Today highlighted the reagent's role in the creation of compounds that target key enzymes involved in glucose metabolism. The study demonstrated that these compounds could potentially improve insulin sensitivity, offering a new approach to managing diabetes. The ability to fine-tune the reagent's chemical structure has allowed researchers to explore a wide range of therapeutic applications.
Recent research has also focused on the environmental impact of HydroPyridopyrazine Reagent in chemical synthesis. A 2024 study published in Green Chemistry explored sustainable methods for its production, emphasizing the importance of green chemistry principles. The study proposed the use of catalytic systems that minimize waste and energy consumption, aligning with global efforts to make pharmaceutical manufacturing more eco-friendly. This development is particularly relevant as the industry faces increasing pressure to adopt sustainable practices.
The CAS No. 2023645-22-7 compound has also been linked to the development of HydroPyridopyrazine derivatives with potential applications in oncology. A 2023 report in Cancer Research indicated that certain derivatives of this reagent show promise as inhibitors of cancer-related kinases. The study suggested that these compounds could disrupt the signaling pathways that drive tumor growth, making them potential candidates for targeted cancer therapies. Further research is needed to validate these findings and explore their clinical implications.
As the field of medicinal chemistry continues to evolve, the role of SLAP HydroPyridopyrazine Reagent is likely to expand. Ongoing studies are exploring its potential in the synthesis of compounds for the treatment of infectious diseases, particularly in the context of antibiotic resistance. The reagent's ability to form stable intermediates under diverse reaction conditions makes it a valuable asset in this endeavor. Researchers are also investigating its use in the development of Pyridopyrazine-based antivirals, which could provide new tools for combating viral infections.
In conclusion, SLAP HydroPyridopyrazine Reagent represents a significant advancement in the field of biomedical research. Its unique properties and versatility make it an essential tool for the synthesis of a wide range of bioactive compounds. As research continues to uncover new applications and optimize its reactivity, the CAS No. 2023645-22-7 compound is poised to play a pivotal role in the development of innovative therapies for various diseases. The ongoing exploration of its potential underscores the importance of continued investment in chemical research and its impact on human health.
2023645-22-7 (SLAP HydroPyridopyrazine Reagent) 関連製品
- 1784577-38-3(3-(1-Fluorocyclopropyl)propan-1-ol)
- 2229647-47-4(2-1-(1-phenylprop-1-en-2-yl)cyclopropylpropan-2-amine)
- 2138372-64-0(1-4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-one)
- 7625-23-2(3,6-Anhydro-D-glucose)
- 1785606-28-1(2-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine)
- 45849-05-6(Bicyclo[2.2.1]heptane-2,3-dimethanol)
- 2649078-45-3(6-(1-isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran)
- 906352-97-4(3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde)
- 2770487-00-6(3-(3-Fluorophenyl)azetidine-2-carboxylic acid)
- 2229166-25-8(3-methoxy-2-(1H-pyrazol-4-yl)pyridine)




